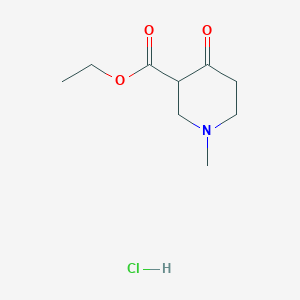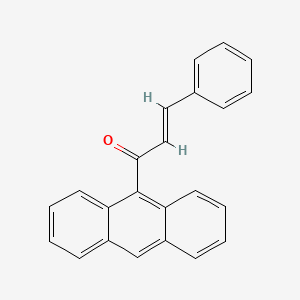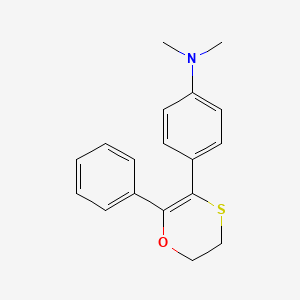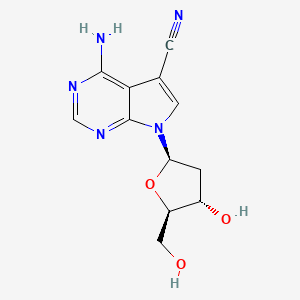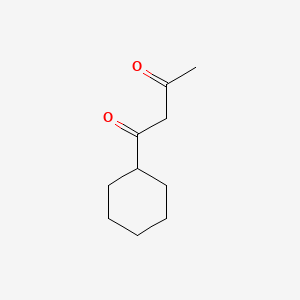
1-Cyclohexylbutane-1,3-dione
Übersicht
Beschreibung
1-Cyclohexylbutane-1,3-dione is a chemical compound with the molecular formula C10H16O2 . It is a derivative of cyclohexane-1,3-dione .
Synthesis Analysis
Cyclohexane-1,3-dione derivatives are key structural precursors for the synthesis of a plethora of synthetically significant compounds such as 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, 1,4-dihydropyridine, and other heterocycles . The synthetic methods for these derivatives have been compiled from different precursors, mainly published in the last two decades .Molecular Structure Analysis
The molecular structure of this compound is characterized by its topological, physicochemical, and electronic properties . These properties include stretch–bend, hydrogen bond acceptor, Connolly molecular area, polar surface area, total connectivity, total energy, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, when t-butylamine reacts with cyclohexane-1,3-dione in refluxing xylene, the first product is a dehydrated dimer of the diketone which then reacts with the base .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 168.115029749 g/mol . The topological polar surface area is 34.1 Ų .Wissenschaftliche Forschungsanwendungen
Isostere for Carboxylic Acid
Cyclohexane-1,3-dione derivatives, like 1-Cyclohexylbutane-1,3-dione, have been explored as isosteres for carboxylic acid. For instance, cyclopentane-1,3-diones demonstrate similar pKa values to carboxylic acids, suggesting their potential as effective substitutes. These compounds have been used in the design of potent thromboxane A2 receptor antagonists, highlighting their relevance in medicinal chemistry (Ballatore et al., 2011).
Precursor for Bioactive Molecules
This compound serves as a versatile precursor in synthesizing a wide range of bioactive molecules. Derivatives of this compound show diverse biological activities, including anti-bacterial, anti-inflammatory, anti-tumor, and anti-cancer properties. The presence of highly active methylene and di-carbonyl groups in its structure contributes to its chemical versatility (Sharma, Kumar, & Das, 2021).
Synthesis of Heterocycles
Cyclohexane-1,3-dione derivatives are crucial scaffolds for synthesizing various organic molecules, including heterocycles and natural products. These compounds are intermediates in creating six-membered oxygen heterocycles, vital for developing numerous bioactive molecules with anti-viral, anti-bacterial, and anti-tumor activities (Sharma, Kumar, & Das, 2020).
Catalyst in Organic Reactions
This compound and its derivatives have been used as catalysts or reagents in various organic reactions. For example, they have facilitated the synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes and the one-pot synthesis of tetrahydroindol-4(5H)-one, demonstrating their application in complex organic syntheses (Nambu et al., 2015).
Development of Anticancer Compounds
The cyclohexane-1,3-dione framework is utilized to develop new anticancer compounds. Modifications of this ring structure have led to the creation of derivatives exhibiting high cytotoxicity against cancer cell lines, illustrating its potential in cancer therapy (Shaaban, Kamel, & Milad, 2014).
Novel Therapeutic Class for ALS Treatment
Chiral cyclohexane 1,3-diones have been identified as molecules with a protective effect against mutant SOD1 induced toxicity, suggesting their potential as a new therapeutic class for the treatment of amyotrophic lateral sclerosis (ALS) (Zhang et al., 2012).
Wirkmechanismus
Target of Action
1-Cyclohexylbutane-1,3-dione is a type of triketone herbicide . The primary target of this compound is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD plays a crucial role in the catabolism of tyrosine, an amino acid, into smaller molecules that are essential for various plant functions .
Mode of Action
The mode of action of this compound involves the inhibition of HPPD . By binding to this enzyme, the compound prevents the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to a variety of downstream effects .
Biochemical Pathways
The inhibition of HPPD by this compound affects several biochemical pathways. Most notably, it disrupts the tyrosine catabolism pathway . This disruption can lead to an accumulation of tyrosine and a deficiency in the downstream products of its catabolism . These changes can have significant effects on plant growth and development .
Pharmacokinetics
Like other triketone herbicides, it is likely to have good bioavailability due to its ability to penetrate plant tissues .
Result of Action
The inhibition of HPPD by this compound leads to a bleaching effect in plants . This is due to the disruption of carotenoid biosynthesis, a downstream pathway of tyrosine catabolism . Carotenoids protect chlorophyll from damage by excess light, so their deficiency leads to chlorophyll degradation and a loss of green color . This results in the rapid bleaching and quick elimination of the weeds when these herbicides are applied on the fields .
Safety and Hazards
While specific safety and hazards data for 1-Cyclohexylbutane-1,3-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Cyclohexane-1,3-dione derivatives, including 1-Cyclohexylbutane-1,3-dione, have been identified as potential therapeutic agents for NSCLC . The computer-aided modeling developed in recent studies has allowed the design, optimization, and screening of a new class of 36 small molecules based on cyclohexane-1,3-dione as potential c-Met inhibitors against NSCLC cell growth . This in silico rational drug design approach has led to the identification of nine lead compounds for NSCLC therapy via c-Met protein targeting .
Eigenschaften
IUPAC Name |
1-cyclohexylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHGBXKQVBLQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276513 | |
| Record name | 1-cyclohexylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15972-15-3 | |
| Record name | 1-Cyclohexyl-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15972-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclohexylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
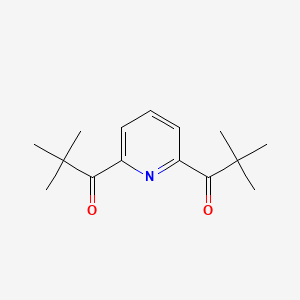

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
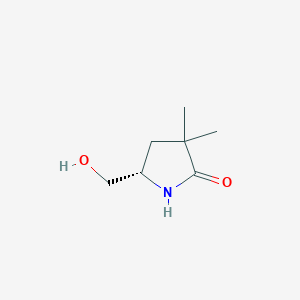
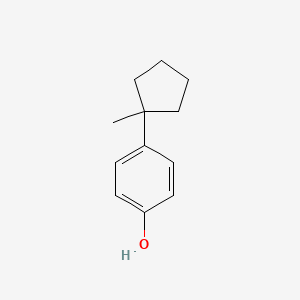
![5'-Amino-spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B3048100.png)
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
